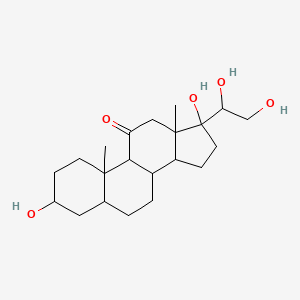
n,n,2-Trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-Trimethylbenzamide is an organic compound with the molecular formula C10H13NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups, and the benzene ring is substituted with a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N,N,2-Trimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-methylbenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
Formation of 2-methylbenzoyl chloride: 2-methylbenzoic acid is treated with thionyl chloride to form 2-methylbenzoyl chloride.
Amidation: The 2-methylbenzoyl chloride is then reacted with dimethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N,N,2-Trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N,N,2-Trimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N,2-trimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary based on the context of its use.
類似化合物との比較
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the methyl group on the benzene ring.
N-Methylbenzamide: Contains only one methyl group on the amide nitrogen.
Benzamide: The parent compound without any methyl substitutions.
Uniqueness
N,N,2-Trimethylbenzamide is unique due to the presence of three methyl groups, which can influence its chemical reactivity, physical properties, and biological activities. The ortho-methyl group on the benzene ring can also affect the compound’s steric and electronic properties, making it distinct from other benzamide derivatives.
特性
CAS番号 |
6639-19-6 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-8-6-4-5-7-9(8)10(12)11(2)3/h4-7H,1-3H3 |
InChIキー |
LVALCNRQGAWRFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


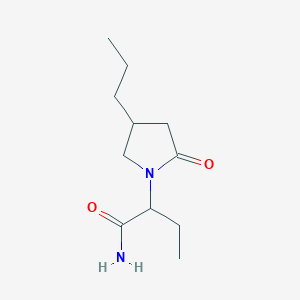
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
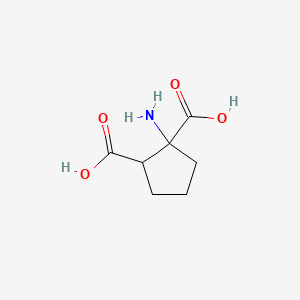
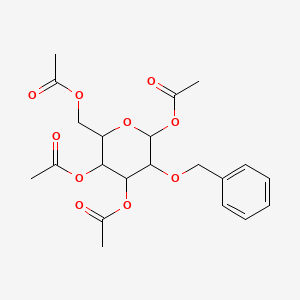

![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
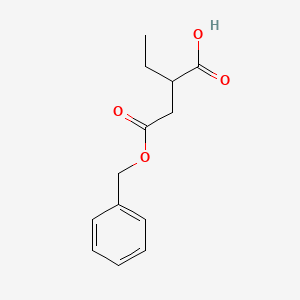
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
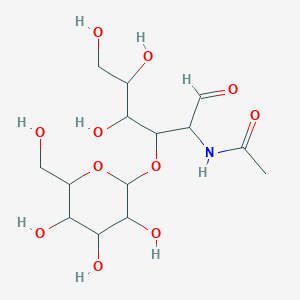
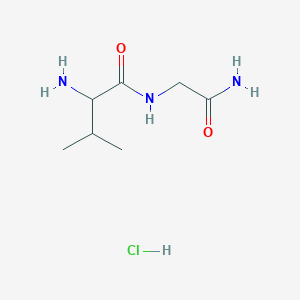
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)


